REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[CH3:6][CH:7]1OC(C)OC(C)O1.[CH:15]([C:18]1[CH:26]=[CH:25][C:21]([C:22]([NH2:24])=[O:23])=[CH:20][CH:19]=1)([CH3:17])[CH3:16].P(=O)(O)(O)O>C(O)=O>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([NH:24][C:22](=[O:23])[C:21]1[CH:25]=[CH:26][C:18]([CH:15]([CH3:17])[CH3:16])=[CH:19][CH:20]=1)[CH3:7]
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
CC1OC(OC(O1)C)C
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=C(C(=O)N)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at a room temperature for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with water (70 ml)
|
Type
|
WASH
|
Details
|
An organic phase was washed with water (30 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness with a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
A residue was recrystallized from carbon tetrachloride/petroleum benzine (1:2)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C(C)NC(C1=CC=C(C=C1)C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.7 g | |
YIELD: PERCENTYIELD | 75.8% | |
YIELD: CALCULATEDPERCENTYIELD | 229.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |